N-(3-nitrophenyl)-2-phenylacetamide
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Overview
Description
N-(3-nitrophenyl)-2-phenylacetamide is an organic compound that belongs to the class of nitro compounds It consists of a phenylacetamide moiety substituted with a nitro group at the 3-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-phenylacetamide typically involves the reaction of 3-nitroaniline with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an amide bond between the amine group of 3-nitroaniline and the acyl chloride group of phenylacetyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the phenylacetamide moiety.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, potassium hydroxide in polar aprotic solvents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: N-(3-aminophenyl)-2-phenylacetamide.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenylacetamide moiety.
Scientific Research Applications
N-(3-nitrophenyl)-2-phenylacetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies involving nitro group transformations.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving nitro group reduction.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-phenylacetamide largely depends on its chemical reactivity, particularly the nitro group. In biological systems, the nitro group can be reduced to an amine, which can then interact with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through these interactions, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-2-phenylacetamide
- N-(2-nitrophenyl)-2-phenylacetamide
- N-(3-chlorophenyl)-2-phenylacetamide
Uniqueness
N-(3-nitrophenyl)-2-phenylacetamide is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interactions
Properties
CAS No. |
13140-76-6 |
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Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H12N2O3/c17-14(9-11-5-2-1-3-6-11)15-12-7-4-8-13(10-12)16(18)19/h1-8,10H,9H2,(H,15,17) |
InChI Key |
NMZIQRANVSSSFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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